molecular formula C9H8N6S2 B1344940 4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-46-5

4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B1344940
CAS No.: 1142208-46-5
M. Wt: 264.3 g/mol
InChI Key: JOZJKLRPWLIAGT-UHFFFAOYSA-N
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Description

4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazine ring fused with a benzothiadiazole moiety, which imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzothiazole with cyanamide in the presence of a base can yield the desired triazine derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are employed to maintain consistent quality and output. The choice of solvents, catalysts, and purification methods is crucial to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazine ring.

Scientific Research Applications

4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The benzothiadiazole moiety is known to interact with nucleophilic sites, while the triazine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-chloro-2,1,3-benzothiadiazole
  • 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2,1,3-benzothiadiazol-4-yl)acetamide

Uniqueness

4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to its combination of a triazine ring and a benzothiadiazole moiety. This dual structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

IUPAC Name

4-amino-2-(2,1,3-benzothiadiazol-4-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6S2/c10-8-11-7(12-9(16)13-8)4-2-1-3-5-6(4)15-17-14-5/h1-3,7H,(H4,10,11,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZJKLRPWLIAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)C3NC(=S)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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